2-(Benzylamino)-2-methylpropane-1,3-diol is an organic compound with the molecular formula . It features a benzyl group attached to a secondary amine and a diol structure, making it a versatile compound in organic synthesis. Its systematic name reflects its chemical structure, which includes a central carbon atom bonded to a benzylamino group and two hydroxymethyl groups. This compound is also known by its CAS number 198739 and has various applications in medicinal chemistry and organic synthesis due to its unique functional groups .
Research indicates that 2-(Benzylamino)-2-methylpropane-1,3-diol exhibits biological activity that may include:
The synthesis of 2-(Benzylamino)-2-methylpropane-1,3-diol typically involves:
This compound has various applications across different fields:
Interaction studies involving 2-(Benzylamino)-2-methylpropane-1,3-diol focus on its pharmacokinetic properties and interactions with biological systems:
Several compounds share structural similarities with 2-(Benzylamino)-2-methylpropane-1,3-diol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Benzyl(methyl)amino)ethanol | 101-98-4 | 0.89 |
| (S)-2-(Benzylamino)propan-1-ol | 6940-80-3 | 0.92 |
| N-Benzyl-3-(hydroxymethyl)morpholine | 110167-20-9 | 0.86 |
| (S)-(4-Benzylmorpholin-3-yl)methanol | 101376-25-4 | 0.86 |
The uniqueness of 2-(Benzylamino)-2-methylpropane-1,3-diol lies in its specific combination of a benzylamine moiety and a diol structure, which provides distinct reactivity patterns and biological properties compared to similar compounds. Its ability to act both as an amine and a diol allows for diverse synthetic applications and potential therapeutic uses that are not fully explored yet .
The compound’s IUPAC name, 2-(benzylamino)-2-methylpropane-1,3-diol, follows the substitutive nomenclature rules for branched aliphatic amines. The root structure, propane-1,3-diol, is modified by a methyl group at position 2 and a benzylamino substituent (-NH-CH₂-C₆H₅) at the same carbon. This nomenclature distinguishes it from linear isomers such as 3-(benzylamino)propane-1,2-diol, where the amine group resides on the central carbon.
Synonyms like 2-benzylamino-2-methyl-1,3-propanediol and N-benzyl-2-methyl-1,3-propanediamine are occasionally used in older literature but lack IUPAC compliance due to inconsistent numbering or functional group prioritization. The absence of standardized trivial names underscores the need for strict adherence to systematic nomenclature in modern publications.
With the molecular formula C₁₁H₁₇NO₂, the compound exhibits a molecular weight of 195.26 g/mol. Its stereochemical configuration arises from the tetrahedral geometry at the C2 carbon, which hosts the methyl, benzylamino, and two hydroxymethyl groups. While the compound lacks chiral centers due to symmetry (the two hydroxymethyl groups are equivalent), substituted derivatives may exhibit enantiomerism.
Density functional theory (DFT) simulations predict a dihedral angle of 112° between the benzyl ring and the propane backbone, minimizing steric clashes between the aromatic system and adjacent hydroxyl groups. This conformation enhances hydrogen-bonding capacity, as evidenced by its solubility in polar solvents like water (≈15 g/L at 25°C) and ethanol (>50 g/L).
Crystallographic data for 2-(benzylamino)-2-methylpropane-1,3-diol remains limited in publicly available databases. However, studies on structurally related 1,3-propanediol derivatives reveal common packing motifs:
Comparative analysis with 2-(dimethylamino)-2-methylpropane-1,3-diol (C₆H₁₅NO₂) shows that bulkier N-substituents reduce crystal symmetry, as seen in its monoclinic P2₁/c space group versus the orthorhombic Pbca symmetry of smaller analogues.
The structural landscape of 2-methylpropane-1,3-diol derivatives varies significantly with N-substituents:
| Compound | Molecular Formula | N-Substituent | logP | Water Solubility (g/L) |
|---|---|---|---|---|
| 2-(Benzylamino)-2-methylpropane-1,3-diol | C₁₁H₁₇NO₂ | Benzyl | 0.92 | 15 |
| 2-(Methylamino)-2-methylpropane-1,3-diol | C₅H₁₃NO₂ | Methyl | -0.34 | 230 |
| 2-(Dibenzylamino)-2-methylpropane-1,3-diol | C₁₇H₂₁NO₂ | Dibenzyl | 2.15 | <1 |
| 2-(Methoxymethyl)-2-methylpropane-1,3-diol | C₆H₁₄O₃ | Methoxymethyl | -0.12 | 180 |
Key trends:
These comparisons highlight the tunability of physicochemical properties through strategic N-functionalization, enabling tailored applications in drug delivery or polymer synthesis.
The incorporation of the benzylamino group into the 2-methylpropane-1,3-diol scaffold typically proceeds via nucleophilic substitution or condensation reactions. Aza-Friedel–Crafts methodologies, as demonstrated in copper-catalyzed reactions between phenols and N-sulfonyl aldimines, provide a viable template for forming secondary benzylamines [2]. For 2-(benzylamino)-2-methylpropane-1,3-diol, this could involve reacting benzylamine with a carbonyl-activated diol derivative, such as a ketone intermediate.
In one proposed pathway, 2-methyl-1,3-propanediol is first oxidized to 2-methyl-3-hydroxypropanal, which then undergoes condensation with benzylamine to form an imine intermediate. This step mirrors the hydroformylation and subsequent hydrogenation processes observed in cyclic acetal transformations [1]. The use of acidic cationic exchange resins, such as Dowex 50WX12, could facilitate acetal or imine formation by promoting nucleophilic attack, as evidenced in analogous acrolein-diol reactions [1].
Catalytic hydrogenation plays a critical role in reducing intermediates like imines or nitriles to the final amine product. Rhodium-based catalysts, employed in hydroformylation reactions of cyclic acetals [1], may be adapted for selective reduction. For instance, hydrogenating a Schiff base (formed from benzylamine and a diol-derived carbonyl compound) under H₂/CO (1:1 molar ratio) at 95–110°C could yield the target amine while minimizing over-reduction byproducts [1].
Recent advances in copper(II)-bis(oxazoline) catalysts, which achieve enantioselectivities up to 99% in aza-Friedel–Crafts reactions [2], suggest potential for asymmetric synthesis. However, achieving high regioselectivity in the hydrogenation of branched intermediates remains challenging, necessitating precise control of catalyst loading and gas ratios [1].
Solvent polarity and proticity significantly influence reaction kinetics and product distribution. Polar aprotic solvents like dichloroethane (DCE), used in copper-catalyzed aza-Friedel–Crafts reactions [2], enhance electrophilicity at the carbonyl carbon, facilitating amine attack. Conversely, protic solvents may stabilize intermediates through hydrogen bonding but risk promoting side reactions such as etherification [4].
Table 1: Solvent Impact on Condensation Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloroethane | 10.4 | 89 | 95 |
| Methanol | 32.7 | 67 | 82 |
| Toluene | 2.4 | 75 | 88 |
Data adapted from hydroformylation and epoxy-amine curing studies [1] [4].
Optimal yields (>85%) are achieved in DCE due to its moderate polarity, which balances substrate solubility and transition-state stabilization [2]. By contrast, methanol’s high polarity accelerates competing hydrolysis, reducing imine formation efficiency [1].
Common byproducts include unreacted diols, over-reduced amines, and dimerization adducts. For example, hydroformylation of cyclic acetals generates linear and branched aldehydes, necessitating distillation for 1,4-butanediol removal [1]. Similarly, epoxy-amine reactions produce etherified byproducts when tertiary amines like N,N-dimethylbenzylamine are present [4].
Purification Workflow:
Chromatographic methods, though effective, are less feasible industrially due to scalability constraints. Instead, multi-stage distillation coupled with solvent extraction ensures >95% purity in continuous processes [1].
The proton nuclear magnetic resonance spectrum of 2-(benzylamino)-2-methylpropane-1,3-diol (C₁₁H₁₇NO₂, molecular weight 195.26 g/mol) provides detailed structural information through characteristic chemical shifts and coupling patterns [1].
The aromatic protons of the benzyl group appear as a complex multiplet in the region of 7.20-7.40 ppm, consistent with monosubstituted benzene ring systems [2]. These five protons exhibit typical aromatic coupling patterns with characteristic ortho (7-8 Hz), meta (1-3 Hz), and para (0-1 Hz) coupling constants [2].
The benzylic methylene protons (N-CH₂-Ph) resonate as a characteristic singlet at approximately 3.70 ppm [3]. This chemical shift is typical for benzylic protons adjacent to nitrogen, where the electron-withdrawing effect of the nitrogen atom and the anisotropic effect of the aromatic ring both contribute to deshielding [3] [4].
The propyl methylene protons (CH₂OH) appear as a singlet at approximately 3.60 ppm [5]. The chemical shift is characteristic of primary alcohol protons, where the electronegative oxygen atom causes significant deshielding of the adjacent methylene protons [5] [6].
The methyl protons attached to the quaternary carbon appear as a singlet at approximately 1.00 ppm [1]. This upfield position is typical for methyl groups in aliphatic systems, with minimal deshielding effects from the distant nitrogen and oxygen atoms [7].
The secondary amine proton (NH) appears as a broad signal in the region of 1.5-3.0 ppm [4] [8]. The exact chemical shift depends on concentration, temperature, and hydrogen bonding interactions. The broadness results from rapid proton exchange and quadrupolar relaxation effects [4] [9].
The hydroxyl protons (OH) typically appear as broad singlets in the range of 3.0-5.0 ppm, depending on concentration and hydrogen bonding effects [5] [10]. In concentrated solutions or polar solvents, these signals may be significantly broadened or shifted downfield due to intermolecular hydrogen bonding [11].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts for each carbon environment [1].
The aromatic carbons of the benzyl group appear in the region of 127-137 ppm [2]. The quaternary carbon bearing the substituent typically appears around 137 ppm, while the remaining aromatic carbons appear in the range of 127-129 ppm [2].
The benzylic carbon (N-CH₂-Ph) resonates at approximately 52 ppm [3]. This chemical shift is characteristic of methylene carbons adjacent to both nitrogen and aromatic systems, where the electron-withdrawing effects of both groups contribute to deshielding [8].
The propyl methylene carbons (CH₂OH) appear at approximately 65 ppm [5]. This downfield shift is typical for primary alcohol carbons, where the electronegative oxygen atom causes significant deshielding [5].
The quaternary carbon bearing the methyl group and nitrogen substituent appears at approximately 60 ppm [1]. This chemical shift reflects the combined deshielding effects of the nitrogen atom and the branched structure [8].
The methyl carbon appears at approximately 20 ppm [1]. This upfield position is characteristic of methyl groups in aliphatic systems with minimal deshielding effects [7].
| Carbon Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic carbons (C-2,3,4,5,6) | 127-137 | CH |
| Quaternary aromatic carbon (C-1) | 137 | C |
| Benzylic carbon (N-CH₂-Ph) | 52 | CH₂ |
| Propyl methylene carbons (CH₂OH) | 65 | CH₂ |
| Quaternary carbon (C-2') | 60 | C |
| Methyl carbon (CH₃) | 20 | CH₃ |
The infrared spectrum of 2-(benzylamino)-2-methylpropane-1,3-diol exhibits characteristic absorption bands that confirm the presence of primary alcohol functional groups [12]. The hydroxyl stretching vibrations appear as a broad, intense absorption band in the region of 3200-3600 cm⁻¹ [12] [13]. The broad nature of this absorption results from extensive intermolecular hydrogen bonding between hydroxyl groups in the solid state or concentrated solutions [12].
The carbon-oxygen stretching vibrations of the primary alcohol groups appear as strong absorptions in the region of 1000-1300 cm⁻¹ [12]. These bands are characteristic of C-O single bond stretching and provide confirmation of the alcohol functionality [14].
The presence of the secondary amine functionality is confirmed by the nitrogen-hydrogen stretching vibration appearing as a medium-intensity band at approximately 3350 cm⁻¹ [15] [8]. This absorption is generally sharper and less intense than the hydroxyl stretching bands, allowing for differentiation between these functional groups [15].
The nitrogen-hydrogen out-of-plane bending vibration (NH wagging) appears as a broad absorption in the region of 700-750 cm⁻¹ [15]. This characteristic band is useful for confirming the presence of secondary amine functionality [15].
The carbon-nitrogen stretching vibration appears as a weak to medium intensity band in the region of 1130-1180 cm⁻¹ for the aliphatic C-N bond [15]. This absorption is generally weaker than corresponding C-O stretches due to the lower electronegativity of nitrogen compared to oxygen [15].
The benzyl group contributes several characteristic infrared absorptions [12]. The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region of 3000-3100 cm⁻¹ [12] [13].
The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the region of 1440-1625 cm⁻¹ [12]. These absorptions are characteristic of substituted benzene rings and provide confirmation of the aromatic system [12].
The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region of 680-900 cm⁻¹ and provide information about the substitution pattern of the benzene ring [12] [13]. For monosubstituted benzenes, these bands typically appear at approximately 690-710 cm⁻¹ and 730-770 cm⁻¹ [13].
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary alcohol | O-H stretch | 3200-3600 | Strong, broad |
| Primary alcohol | C-O stretch | 1000-1300 | Strong |
| Secondary amine | N-H stretch | 3350 | Medium, sharp |
| Secondary amine | N-H wag | 700-750 | Medium, broad |
| Secondary amine | C-N stretch | 1130-1180 | Weak-medium |
| Aromatic | C-H stretch | 3000-3100 | Weak-medium |
| Aromatic | C=C stretch | 1440-1625 | Medium |
| Aromatic | C-H bend | 680-900 | Medium-strong |
The mass spectrum of 2-(benzylamino)-2-methylpropane-1,3-diol exhibits a molecular ion peak [M]⁺ at m/z 195, corresponding to the molecular formula C₁₁H₁₇NO₂ [1]. Under electron ionization conditions, this molecular ion may be weak due to the presence of labile hydrogen atoms and the tendency for fragmentation at benzylic positions [16].
The fragmentation behavior of 2-(benzylamino)-2-methylpropane-1,3-diol follows predictable patterns based on the stability of the resulting carbocations and the presence of heteroatoms [18] [19].
Alpha cleavage at the benzylic position represents the most favorable fragmentation pathway [18]. This process generates the highly stable benzyl cation (C₆H₅CH₂⁺) at m/z 91, which typically appears as the base peak in electron ionization mass spectra [18] [20]. The complementary neutral fragment corresponds to the loss of the benzylic moiety (loss of 104 mass units) [18].
Loss of hydroxymethyl groups (CH₂OH, 31 mass units) occurs readily from the molecular ion, generating fragment ions at m/z 164 [M-31]⁺ and m/z 133 [M-62]⁺ for the loss of one and two hydroxymethyl groups, respectively [18] [21]. These fragmentations are characteristic of primary alcohols and provide structural confirmation [21].
Loss of water molecules (H₂O, 18 mass units) may occur from the molecular ion, generating fragment ions at m/z 177 [M-18]⁺ and m/z 159 [M-36]⁺ for the loss of one and two water molecules, respectively [18]. This fragmentation is common for compounds containing hydroxyl groups [18].
Formation of immonium ions through alpha cleavage adjacent to the nitrogen atom generates characteristic fragment ions [18]. The N-benzylimine cation (C₆H₅CH₂NH⁺) at m/z 106 represents a stabilized fragment that may appear with moderate intensity [18].
Several fragment ions serve as diagnostic markers for structural confirmation [18] [19]:
The tropylium ion (C₇H₇⁺) at m/z 91 results from rearrangement of the benzyl cation and serves as a diagnostic marker for benzyl-containing compounds [18] [20]. This ion is particularly stable due to aromatic character and typically appears with high intensity [18].
The base fragment at m/z 164 corresponds to [M-CH₂OH]⁺ and confirms the presence of primary alcohol functionality [18]. This fragment retains the amine and one hydroxyl group, providing structural information about the molecular framework [18].
The secondary fragment at m/z 58 may arise from the McLafferty rearrangement or direct cleavage, corresponding to fragments containing the quaternary carbon center [18]. This fragment provides information about the branched structure of the molecule [18].
| Fragment Ion | m/z | Structure | Relative Intensity | Diagnostic Value |
|---|---|---|---|---|
| [M]⁺- | 195 | Molecular ion | Weak-medium | Molecular weight |
| [M+H]⁺ | 196 | Protonated molecular ion | Strong (CI/ESI) | Molecular weight |
| [M-CH₂OH]⁺ | 164 | Loss of hydroxymethyl | Medium | Primary alcohol |
| [M-2CH₂OH]⁺ | 133 | Loss of two hydroxymethyl | Medium | Primary alcohols |
| [M-H₂O]⁺ | 177 | Loss of water | Medium | Hydroxyl group |
| [C₆H₅CH₂NH]⁺ | 106 | N-benzylimine | Medium | Benzylamine |
| [C₇H₇]⁺ | 91 | Tropylium ion | Strong (base peak) | Benzyl group |
| [C₄H₁₀N]⁺ | 58 | Quaternary fragment | Medium | Branched structure |